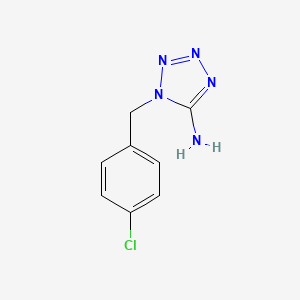

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the tetrazole ring

Méthodes De Préparation

The synthesis of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter the functional groups attached to the tetrazole ring.

Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include sodium azide, copper sulfate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

Tetrazoles, including 1-(4-Chlorobenzyl)-1H-tetrazol-5-amine, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . This suggests potential applications in developing new antibiotics.

- Anticancer Properties : Studies have demonstrated that tetrazole derivatives can inhibit the growth of human cancer cell lines while showing low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further investigation in cancer treatment protocols.

- Other Biological Activities : Tetrazoles are also recognized for their antiviral and antiallergic properties. They can act as selective modulators of certain receptors, contributing to their utility in treating cognitive diseases and other conditions .

Synthetic Chemistry Applications

The synthesis of tetrazole derivatives is an area of active research due to their utility as intermediates in organic synthesis:

- Building Blocks for Complex Molecules : this compound can serve as a versatile building block in the synthesis of more complex nitrogen-containing heterocycles. These compounds are valuable in drug discovery and materials science .

- Catalytic Reactions : The compound has been utilized in various catalytic reactions, enhancing the efficiency and yield of synthetic processes. For example, microwave-assisted synthesis methods have been developed that significantly reduce reaction times while improving yields of tetrazole derivatives .

Material Science Applications

Tetrazoles are increasingly being explored for their potential applications in materials science:

- Photographic Materials : Due to their unique electronic properties, tetrazoles can be incorporated into photographic materials, enhancing their performance .

- Explosives : The high nitrogen content in tetrazoles makes them suitable candidates for developing energetic materials and explosives, where stability and energy output are critical factors .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of tetrazole derivatives against hospital strains of bacteria. Among them, a derivative closely related to this compound exhibited significant antibacterial activity at low concentrations, outperforming conventional antibiotics like ciprofloxacin .

Case Study 2: Synthesis Optimization

Recent advancements in synthetic methodologies have focused on optimizing the production of 5-substituted tetrazoles using microwave-assisted techniques. This approach has demonstrated substantial improvements in yield (up to 99%) and reaction times (as short as 10 minutes), showcasing the efficiency of modern synthetic strategies involving compounds like this compound .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules .

Comparaison Avec Des Composés Similaires

1-(4-Chlorobenzyl)-1h-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

1-(4-Methylbenzyl)-1h-tetrazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom.

1-(4-Bromobenzyl)-1h-tetrazol-5-amine: Contains a bromine atom instead of chlorine.

1-(4-Fluorobenzyl)-1h-tetrazol-5-amine: Contains a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the 4-chlorobenzyl group, which can influence its reactivity and biological activity .

Activité Biologique

1-(4-Chlorobenzyl)-1H-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₅ and a molecular weight of approximately 201.63 g/mol. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its potential as a pharmacophore in drug development. The presence of the chlorobenzyl group is crucial for its biological activity, influencing solubility and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, it has shown significant activity against:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

The compound was incorporated into novel N’-substituted derivatives that demonstrated enhanced antitumor properties, achieving IC50 values indicative of strong cytotoxic effects.

Antimalarial Activity

In studies focused on malaria, the compound was evaluated for its antiplasmodial activity against Plasmodium falciparum strains. Results showed that derivatives synthesized from this compound produced 56% to 93% inhibition of parasite growth at concentrations around 40 μg/mL. Notably, some derivatives exhibited IC50 values between 1 and 5 μg/mL, highlighting their potential as antimalarial agents.

While detailed mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological targets:

- DNA Topoisomerases : The compound has been evaluated for its potential to inhibit these enzymes, which are critical in DNA replication and transcription.

- Microtubule Destabilization : Similar tetrazole compounds have been shown to disrupt microtubule formation, indicating a possible mechanism through which this compound may exert anticancer effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals how modifications can influence biological activity:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)-1H-tetrazol-5-amine | Methoxy group instead of chloro | Antitubercular activity |

| 4-Bromophenyl-1H-tetrazol-5-amine | Bromine substituent | Antimicrobial properties |

| 1-Benzyl-1H-tetrazol-5-amine | Benzyl group without halogen | Broad-spectrum activity |

This table illustrates the versatility of the tetrazole framework in medicinal chemistry while emphasizing how specific substitutions can significantly alter biological activity.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : In vitro studies demonstrated that derivatives containing this compound were effective against multiple cancer cell lines, leading to further exploration in drug development.

- Antimicrobial Research : The compound's structural similarities to other biologically active tetrazoles have prompted investigations into its antimicrobial properties, showing promise against bacterial strains including Escherichia coli and Staphylococcus aureus .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEETZLWFCRIUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353211 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-94-7 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.